molecular formula C9H9N3OS B1488426 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2098041-87-1

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1488426
CAS No.: 2098041-87-1
M. Wt: 207.25 g/mol
InChI Key: NFUVWBWQYIEQQF-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 2098003-80-4) is a fused pyrimidine derivative of high interest in medicinal chemistry for developing targeted therapeutic agents. Its structure incorporates both a thieno[3,2-d]pyrimidin-4-one core and an azetidine ring, making it a versatile scaffold for drug discovery. This compound is primarily valued as a key intermediate or precursor in the synthesis of potential kinase inhibitors . Kinase inhibition is a cornerstone of modern cancer treatment, and fused pyrimidine derivatives are frequently explored for their ability to act as multi-targeted kinase inhibitors, potentially leading to apoptosis in cancer cells . Furthermore, structurally related thieno[3,2-d]pyrimidine derivatives have demonstrated exceptional potency as next-generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These analogs are designed to combat drug-resistant HIV strains by targeting "tolerant regions" within the NNRTI binding pocket, showing superior activity against mutant viruses compared to existing therapies . The compact and polar azetidine ring can influence the molecule's physicochemical properties and is often used to fine-tune pharmacokinetic profiles. Researchers can leverage this high-value chemical building block to develop novel candidates for anticancer and antiviral research programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-9-8-7(1-2-14-8)11-5-12(9)6-3-10-4-6/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUVWBWQYIEQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C(C2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Precursors with Formamide or Ammonium Formate

One of the most efficient routes to thieno[3,2-d]pyrimidin-4(3H)-one cores involves cyclization of 2-aminothiophene derivatives with formamide under mild heating conditions. Woodring et al. demonstrated that treatment of thiophene intermediates with formamide and ammonium formate at around 150 °C yields unsubstituted thieno[3,2-d]pyrimidin-4-one with moderate yields (~56%).

This method can be adapted to incorporate substituents at position 3 by using appropriately functionalized aminothiophene precursors.

Cyclocondensation with Nitrile Derivatives

Cyclocondensation of aminothiophene esters with cyanoalkyl derivatives in acidic media (e.g., 1,4-dioxane at 90 °C) is a well-documented strategy to access thieno[3,2-d]pyrimidinones substituted at position 2 or 3. For example, reaction with malononitrile under acidic conditions affords 2-chloromethyl-substituted thieno[3,2-d]pyrimidinones with high yields.

Summary Table of Preparation Methods

Method Category Key Reagents/Conditions Yields (%) Notes
Cyclization with Formamide/Ammonium Formate Aminothiophene + formamide, 150 °C 56–65 Mild conditions, moderate yields, suitable for unsubstituted or simple derivatives
Cyclocondensation with Nitriles Aminothiophene + cyanoalkyl derivatives, acidic medium, 90 °C 50–90 Allows substitution at position 2 or 3; adaptable for further functionalization
Cyclization with (Thio)urea or Isocyanates Aminothiophene + urea/thiourea/isocyanates, reflux in dioxane or ethanol 58–91 High temperature required; good yields; intermediates amenable to modification
Nucleophilic Substitution for Azetidinyl Introduction 3-halo or activated thienopyrimidinone + azetidine Variable Requires suitable leaving group; mild base catalysis preferred; literature analogies suggest feasibility
Catalyst-Driven One-Pot Condensations Multi-component reactions with novel catalysts (e.g., Fe3O4@MIL-101) High Emerging methods; offer efficiency and green chemistry benefits

Research Findings and Considerations

  • The cyclization of aminothiophenes with formamide or ammonium formate remains a foundational method for constructing the thieno[3,2-d]pyrimidin-4-one core with moderate to good yields.
  • Functionalization at position 3, including introduction of azetidinyl groups, typically requires pre-functionalized intermediates (e.g., halides or activated esters) to enable nucleophilic substitution.
  • The use of isocyanate/thioisocyanate reagents and urea derivatives provides a versatile route to thieno-fused pyrimidinones and related analogs, with potential for further substitution.
  • Recent catalytic methods offer promising avenues for more sustainable and efficient synthesis, though specific application to azetidinyl-substituted thienopyrimidines requires further exploration.
  • The synthetic routes described provide flexibility for structural diversification, which is crucial for optimizing biological activity and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The thieno[3,2-d]pyrimidinone core can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the azetidine ring or the thieno[3,2-d]pyrimidinone core to yield corresponding reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific substitution desired.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction Products: Reduced azetidine and thieno[3,2-d]pyrimidinone derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, particularly in drug discovery and development, as well as its role in biological research.

Chemical Properties and Structure

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one has the following chemical characteristics:

  • Molecular Formula : C9H9N3OS
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 2098041-87-1

This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer activity. Studies have shown that modifications to the azetidine ring can enhance the efficacy of these compounds against various cancer cell lines. For instance, certain analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo models, showing promising results against breast and lung cancer cells.

Antimicrobial Properties

Thieno[3,2-d]pyrimidines are also explored for their antimicrobial potential. The unique structure of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one allows it to interact with bacterial enzymes and disrupt cellular processes. Preliminary studies suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Neurological Applications

Recent investigations have highlighted the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives. There is evidence suggesting that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurological disorders such as Alzheimer's disease. The azetidine moiety may play a crucial role in enhancing blood-brain barrier permeability, thus improving bioavailability.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,2-d]pyrimidin-4(3H)-one and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent compound demonstrated an IC50 value of 5 µM against MCF-7 cells, indicating strong growth inhibition compared to control treatments.

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial efficacy of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism by which 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Anticancer Activity
Enzyme Inhibition
  • PDE7 inhibitor 28e exhibited single-digit nanomolar potency (IC50 < 10 nM) and high selectivity, attributed to its 7-cyclopentylamino substitution . In contrast, 6-substituted analogs showed reduced activity, highlighting the importance of substituent position.
Antifungal Activity
  • Compound 6h , a 1,2,4-triazole derivative, displayed 92% inhibition against Colletotrichum gossypii at 50 mg/L, suggesting that electron-withdrawing groups enhance fungicidal activity .
Analgesic Activity

Structure-Activity Relationship (SAR) Insights

  • However, its inherent ring strain could affect metabolic stability.
  • Substituent Position : Activity is highly position-dependent. For example, 7-substituted PDE7 inhibitors (e.g., 28e) outperform 6-substituted analogs .
  • Electron-Donating/Withdrawing Groups : Methoxy and chloro substituents (e.g., in 6b–6d ) influence solubility and membrane permeability, while triazole groups (e.g., 6h ) enhance antifungal potency.

Biological Activity

3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core fused with an azetidine ring, which contributes to its unique reactivity and biological properties. Its molecular formula is C8H9N3OSC_8H_9N_3OS, with a molecular weight of approximately 199.24 g/mol. The structural uniqueness is attributed to the presence of sulfur and nitrogen atoms that enhance its ability to form interactions with biological targets.

Preliminary studies indicate that 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with various enzymes and receptors involved in cellular signaling pathways. Its potential as an inhibitor of specific kinases has been highlighted in several studies:

  • Pim Kinases : Similar compounds have been identified as potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), which are implicated in hematopoietic malignancies and solid tumors. The thieno[3,2-d]pyrimidine moiety may enhance selectivity for these kinases due to its electronic properties .

Biological Activity

The biological activities of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one have been evaluated in various contexts:

  • Anticancer Activity :
    • Compounds with similar structures have shown significant antiproliferative effects against cancer cell lines such as K562 and MV4-11, indicating potential for development as anticancer agents .
    • A case study demonstrated that derivatives based on the thieno[3,2-d]pyrimidine scaffold exhibited IC50 values in the low micromolar range against several cancer cell lines .
  • Antimicrobial Properties :
    • Related thieno[3,2-d]pyrimidine compounds have exhibited antimicrobial activity against various pathogens, suggesting that 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is crucial for optimizing its biological activity. Key observations include:

Structural FeatureActivity Implication
Azetidine RingEnhances binding affinity to target proteins
Thieno[3,2-d]pyrimidine MoietyIncreases selectivity for specific kinases
Substituents on the Aromatic RingModulate potency and selectivity

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of thieno[3,2-d]pyrimidine and evaluated their activity against cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their antiproliferative effects .
  • In Vivo Efficacy : Animal model studies demonstrated that certain derivatives exhibited promising results in reducing tumor size and improving survival rates compared to controls .

Q & A

Q. What experimental and computational methods validate target engagement in cellular models?

  • Answer : Cellular thermal shift assays (CETSA) confirm binding to SIRT2 or PDE7. Coupled with siRNA knockdown, these methods distinguish on-target effects from off-target cytotoxicity . MD simulations (>100 ns) further validate binding pose stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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